{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol
Description
{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol is a piperidine derivative characterized by a sulfonyl group attached to the 1-position of the piperidine ring, substituted with a 4-chlorophenyl moiety. The 4-position of the piperidine ring bears a hydroxymethyl (-CH2OH) group. This structure confers unique physicochemical properties, including polarity from the sulfonyl group and hydrogen-bonding capacity from the methanol substituent. The compound is commercially available (CAS: sc-302714) and is of interest in medicinal chemistry due to its structural similarity to bioactive molecules .
Properties
IUPAC Name |
[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-1-3-12(4-2-11)18(16,17)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHQGEILPOECEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine, followed by the addition of methanol. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of compounds related to 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinylmethanol. For instance, derivatives of this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Case Study : A study conducted by Aziz-ur-Rehman et al. (2011) evaluated several synthesized piperidine derivatives for their antibacterial activity. The results indicated that compounds bearing the sulfonyl group exhibited notable inhibition against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The sulfonamide group is known to play a crucial role in modulating inflammatory responses.
- Research Findings : In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This suggests potential applications in treating inflammatory diseases.
Anticancer Activity
Research indicates that 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinylmethanol may possess anticancer properties. Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation.
- Evidence : A study highlighted that certain piperidine derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly for acetylcholinesterase (AChE) and urease.
- Findings : A study evaluated the inhibitory effects of synthesized compounds on AChE, which is relevant for treating neurodegenerative diseases like Alzheimer's . The results indicated significant inhibition rates, suggesting potential therapeutic applications.
Hypoglycemic Activity
In addition to its antibacterial and anticancer properties, some derivatives of this compound have been explored for their hypoglycemic effects, which could be beneficial in managing diabetes.
- Research Insight : Studies have indicated that certain piperidine derivatives can lower blood glucose levels in diabetic models, highlighting their potential as antidiabetic agents .
Summary of Applications
Mechanism of Action
The mechanism of action of {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it inhibits acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Biological Activity
The compound {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, often referred to in the literature as a derivative of piperidine, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide an in-depth overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of piperidine derivatives with sulfonyl chlorides. Characterization techniques such as H-NMR, C-NMR, Infrared Spectroscopy (IR), and Electron Ionization Mass Spectrometry (EI-MS) are employed to confirm the structure and purity of the synthesized compounds .
1. Antibacterial Activity
The synthesized compound exhibits significant antibacterial activity against various bacterial strains. Studies have shown that it demonstrates moderate to strong effects against:
- Salmonella typhi
- Bacillus subtilis
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Salmonella typhi, with reported MIC values ranging from 46.9 to 93.7 µg/mL .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.
- Urease : The compound shows strong inhibitory activity against urease, which is significant for treating infections caused by urease-producing bacteria .
Table 1 summarizes the enzyme inhibition results:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75% | 20.72 |
| Urease | 85% | Not specified |
3. Anticancer Potential
Preliminary studies suggest that compounds related to this compound may possess anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance cytotoxic activity against various cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Bovine Serum Albumin (BSA) Binding : Binding studies indicate that the compound interacts effectively with BSA, suggesting potential for drug delivery applications and influencing pharmacokinetics .
- Molecular Docking Studies : Computational docking studies reveal that the compound can form stable interactions with target proteins, which may explain its enzyme inhibitory and antibacterial effects.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound:
- Study 1 : A comprehensive evaluation demonstrated that derivatives of this compound exhibited significant antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli .
- Study 2 : Another research highlighted the compound's potential in neuropharmacology through its inhibition of AChE, suggesting applications in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol, and what are their limitations?
- Methodology : The compound can be synthesized via sulfonylation of piperidin-4-ylmethanol intermediates using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., NaH in THF or DCM). Key steps include nucleophilic substitution and purification via column chromatography. A common limitation is moderate yield (40-60%) due to steric hindrance from the bulky sulfonyl group .
- Optimization Tip : Refluxing in aprotic solvents like DMF with catalytic KI improves sulfonylation efficiency by reducing side reactions .
Q. How is the molecular geometry of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related sulfonyl-piperidine analogs show chair conformations for the piperidine ring and dihedral angles of ~80° between the sulfonylphenyl group and the piperidine plane .
- Alternative : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding between methanol -OH and sulfonyl oxygen), aiding in crystal packing predictions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C-NMR : Key signals include the sulfonyl-adjacent piperidine protons (δ 3.5–4.0 ppm) and the deshielded methanol -OH (δ 1.5–2.5 ppm, broad) .
- FT-IR : Strong S=O stretching at 1150–1300 cm⁻¹ and O-H stretching at 3200–3400 cm⁻¹ .
- EI-MS : Molecular ion peaks at m/z 299–301 (M⁺) with fragmentation patterns confirming sulfonyl and piperidine moieties .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and charge distribution. The sulfonyl group’s electron-withdrawing nature lowers the LUMO energy at the piperidine nitrogen, enhancing electrophilicity .
- Validation : Compare computed activation energies with experimental kinetic data for reactions like alkylation or acylation.
Q. What strategies resolve contradictions in reported biological activities of sulfonyl-piperidine derivatives?
- Case Study : While some studies report antimicrobial activity (e.g., MIC 8–16 µg/mL against S. aureus), others note inactivity due to poor membrane permeability.
- Resolution :
- Use standardized assays (e.g., CLSI broth microdilution) with controlled lipophilicity (logP) adjustments via substituent variation .
- Perform molecular docking to assess target binding (e.g., bacterial enzyme active sites) versus passive diffusion barriers .
Q. How does the sulfonyl group influence the compound’s stability under varying pH conditions?
- Methodology :
- Hydrolytic Stability : Conduct accelerated degradation studies (pH 1–13, 40°C). The sulfonyl group confers resistance to acidic hydrolysis (t₁/₂ > 24 hrs at pH 1) but undergoes slow cleavage in basic conditions (t₁/₂ ~8 hrs at pH 13) .
- Mechanistic Insight : Base-mediated hydrolysis proceeds via sulfonate intermediate formation, confirmed by LC-MS .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies (30% vs. 65%) for similar derivatives?
- Factors :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields by stabilizing transition states .
- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates due to compound polarity .
Methodological Innovations
Q. Can biocatalytic approaches replace traditional synthesis for greener production?
- Case Study : Lipase-catalyzed kinetic resolution of racemic intermediates achieves enantiomeric excess (>90%) for chiral analogs, reducing waste .
- Challenge : Substrate inhibition at high sulfonyl chloride concentrations requires fed-batch reactor optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
